molecular formula C11H18O5 B12668210 Tetrahydrofurfuryl hydrogen adipate CAS No. 93966-45-1

Tetrahydrofurfuryl hydrogen adipate

Cat. No.: B12668210
CAS No.: 93966-45-1
M. Wt: 230.26 g/mol
InChI Key: MYAALGBQWWRACC-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl hydrogen adipate is an organic compound that belongs to the class of esters It is derived from tetrahydrofurfuryl alcohol and adipic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl hydrogen adipate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and adipic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl hydrogen adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Adipic acid and tetrahydrofurfuryl carboxylic acid.

    Reduction: Tetrahydrofurfuryl alcohol and adipic alcohol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tetrahydrofurfuryl hydrogen adipate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl hydrogen adipate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetrahydrofurfuryl alcohol and adipic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofurfuryl alcohol
  • Adipic acid
  • Furfuryl hydrogen adipate

Uniqueness

Tetrahydrofurfuryl hydrogen adipate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its stability and reactivity also make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

93966-45-1

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

6-oxo-6-(oxolan-2-ylmethoxy)hexanoic acid

InChI

InChI=1S/C11H18O5/c12-10(13)5-1-2-6-11(14)16-8-9-4-3-7-15-9/h9H,1-8H2,(H,12,13)

InChI Key

MYAALGBQWWRACC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)CCCCC(=O)O

Origin of Product

United States

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